molecular formula C12H16BrNO2 B1484221 (2-Bromoethyl)ethylcarbamic acid benzyl ester CAS No. 2168031-88-5

(2-Bromoethyl)ethylcarbamic acid benzyl ester

Cat. No. B1484221
CAS RN: 2168031-88-5
M. Wt: 286.16 g/mol
InChI Key: HBQRIPGMKUDLEY-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)ethylcarbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is characterized by the -COO- group. This compound also contains a bromoethyl group, which is an alkyl group with a bromine atom attached, and a benzyl group, which is an aromatic ring attached to a CH2 group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an alcohol in a process known as esterification . The bromoethyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ester, bromoethyl, and benzyl groups would significantly influence its structure .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into a carboxylic acid and an alcohol in the presence of water . The bromine atom in the bromoethyl group could also be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and polar, while the benzyl group could contribute to its aromaticity .

Scientific Research Applications

Selective Oxidation of Alkyl Benzenes

Benzyl esters are formed catalytically from alkyl benzenes using bromate salts in the presence of cerium ammonium nitrate, showcasing their relevance in selective oxidation reactions. This method operates at moderate temperatures, highlighting the utility of benzyl esters in synthesizing various organic compounds through oxidation processes (Ganin & Amer, 1997).

Synthesis and Polymerization of Functional Cyclic Esters

Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with benzyl ester protecting groups, illustrates the application of benzyl esters in creating hydrophilic aliphatic polyesters. These materials are significant for their biodegradable properties and potential in medical and environmental applications (Trollsås et al., 2000).

Esterification Reactions

The mediation of esterification reactions by triethylamine using a benzyl ester reagent underscores the chemical versatility and applicability of benzyl esters in synthesizing complex molecules, including amino acid and sugar derivatives. This area of research demonstrates the utility of benzyl esters in organic synthesis, particularly in forming ester bonds without affecting sensitive functionalities (Tummatorn, Albiniak, & Dudley, 2007).

Benzylic Bromination

Investigations into benzylic bromination, particularly the synthesis of (2-Bromomethyl-phenyl)-methoxyiminoacetic acid methyl ester, reveal the critical role of bromoethyl esters in organic synthesis. This research demonstrates the efficiency of bromination reactions in synthesizing compounds with potential utility in various chemical industries (Lee & Ra, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. For example, bromine-containing compounds can be hazardous due to the potential release of bromine .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various chemical reactions, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

benzyl N-(2-bromoethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQRIPGMKUDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCBr)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(2-bromoethyl)-N-ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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